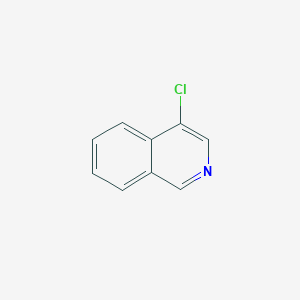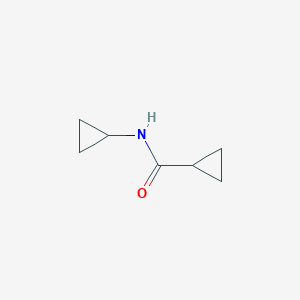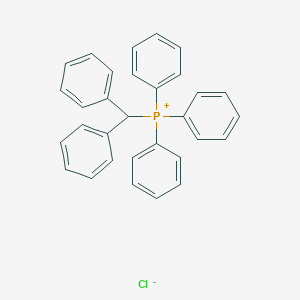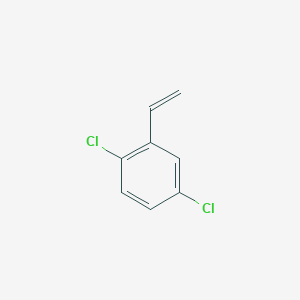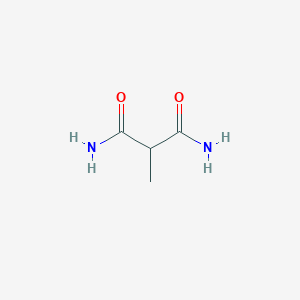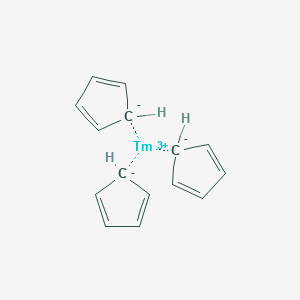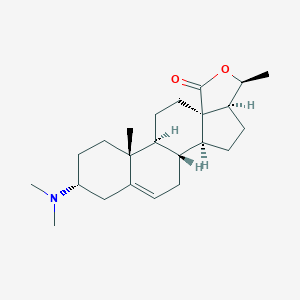
Kibataline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kibataline is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various fields. It is a molecule that has been synthesized using a unique method and has shown promising results in scientific research.
作用機序
The mechanism of action of Kibataline is not fully understood. However, it is believed that Kibataline works by inhibiting the activity of enzymes that are involved in various biological processes. This inhibition leads to a decrease in the activity of these enzymes, which ultimately results in the observed biological effects.
生化学的および生理学的効果
Kibataline has been shown to have various biochemical and physiological effects. In cancer cells, Kibataline has been shown to induce apoptosis, which is a process of programmed cell death. Kibataline has also been shown to inhibit the activity of various enzymes involved in DNA synthesis and repair. In materials science, Kibataline has been used to synthesize materials with unique physical and chemical properties.
実験室実験の利点と制限
Kibataline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities using the Kibataline method. It has also been shown to have promising results in various fields of scientific research. However, Kibataline also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of Kibataline.
将来の方向性
There are several future directions for the research on Kibataline. One potential direction is to further explore its anti-tumor properties and develop new drugs based on Kibataline. Another direction is to investigate its potential applications in materials science and develop new materials with unique properties. Further research is also needed to fully understand the mechanism of action of Kibataline and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, Kibataline is a synthetic compound that has shown promising results in various fields of scientific research. It is synthesized using the Kibataline method and has been extensively studied for its potential applications in cancer research, drug discovery, and materials science. While it has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential applications. The future directions for research on Kibataline are diverse and promising, and it is an exciting compound to watch in the scientific community.
合成法
Kibataline is synthesized using a unique method called the Kibataline method. This method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide. The reaction produces Kibataline as the final product. This method is efficient and has been used to synthesize Kibataline in large quantities.
科学的研究の応用
Kibataline has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, drug discovery, and materials science. In cancer research, Kibataline has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In drug discovery, Kibataline has been used as a lead compound to develop new drugs with improved efficacy and reduced side effects. In materials science, Kibataline has been used to synthesize new materials with unique properties.
特性
CAS番号 |
1244-02-6 |
|---|---|
製品名 |
Kibataline |
分子式 |
C23H35NO2 |
分子量 |
357.5 g/mol |
IUPAC名 |
(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one |
InChI |
InChI=1S/C23H35NO2/c1-14-18-7-8-20-17-6-5-15-13-16(24(3)4)9-11-22(15,2)19(17)10-12-23(18,20)21(25)26-14/h5,14,16-20H,6-13H2,1-4H3/t14-,16+,17+,18+,19-,20-,22-,23-/m0/s1 |
InChIキー |
AENSHGKORGDOBI-ODYRBBFSSA-N |
異性体SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)N(C)C)C)C(=O)O1 |
SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1 |
正規SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



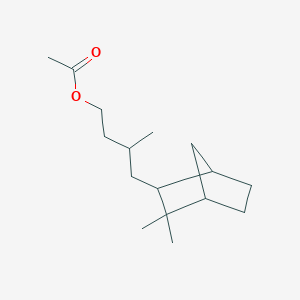
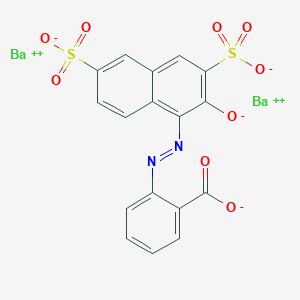
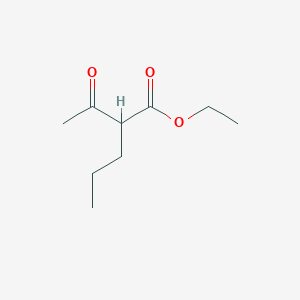
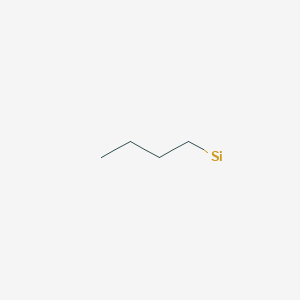
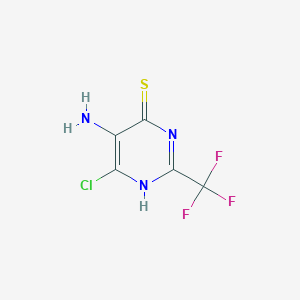
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
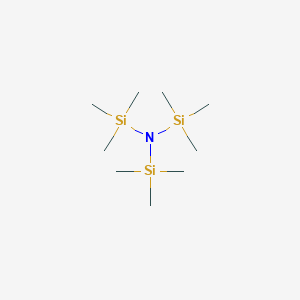
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
